
Phthalamic acid, N,N-diisopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalamic acid, N,N-diisopropyl- (PID), is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. PID is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 221.3 g/mol. This compound is widely used in various fields, including chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of Phthalamic acid, N,N-diisopropyl- is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Phthalamic acid, N,N-diisopropyl- has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Phthalamic acid, N,N-diisopropyl- has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. Phthalamic acid, N,N-diisopropyl- has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. In addition, Phthalamic acid, N,N-diisopropyl- has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
Phthalamic acid, N,N-diisopropyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, Phthalamic acid, N,N-diisopropyl- has some limitations. It is a toxic compound that can cause harm to humans and animals if not handled properly. Therefore, precautions must be taken when working with this compound.
Future Directions
There are several future directions for the research on Phthalamic acid, N,N-diisopropyl-. One direction is to investigate its potential as an anticancer agent. Further studies are needed to understand the mechanism of action of Phthalamic acid, N,N-diisopropyl- and its effect on cancer cells. Another direction is to investigate its potential as an antimicrobial agent. Phthalamic acid, N,N-diisopropyl- has been shown to have antimicrobial activity, and further studies are needed to understand its potential in this area. Finally, future studies could investigate the potential of Phthalamic acid, N,N-diisopropyl- in the treatment of neurological disorders. Phthalamic acid, N,N-diisopropyl- has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. Therefore, it may have potential in the treatment of neurological disorders such as Alzheimer's disease.
Conclusion:
In conclusion, Phthalamic acid, N,N-diisopropyl- is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It has been widely used in various fields, including chemistry, biology, and medicine. Phthalamic acid, N,N-diisopropyl- has several advantages for lab experiments, but precautions must be taken when working with this compound. Future research on Phthalamic acid, N,N-diisopropyl- could investigate its potential as an anticancer agent, an antimicrobial agent, and in the treatment of neurological disorders.
Synthesis Methods
Phthalamic acid, N,N-diisopropyl- can be synthesized through several methods, including the reaction of phthalic anhydride with diisopropylamine in the presence of a catalyst. The reaction proceeds through an acid-catalyzed imide formation, followed by a base-catalyzed hydrolysis of the imide to yield the final product. Other methods include the reaction of phthalic acid with diisopropylamine, and the reaction of phthalic anhydride with N,N-diisopropylethylamine.
Scientific Research Applications
Phthalamic acid, N,N-diisopropyl- has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of 2-aminobenzophenones, which have shown potential as anticancer agents. Phthalamic acid, N,N-diisopropyl- has also been used in the synthesis of pyrazole derivatives, which have shown antimicrobial and antitumor activities. In addition, Phthalamic acid, N,N-diisopropyl- has been used in the synthesis of 2,3-dihydroimidazo[1,2-c]quinazolines, which have shown potential as antitumor agents.
properties
CAS RN |
20320-39-2 |
|---|---|
Product Name |
Phthalamic acid, N,N-diisopropyl- |
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2-[di(propan-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H19NO3/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14(17)18/h5-10H,1-4H3,(H,17,18) |
InChI Key |
PZSITMBIVNJHKF-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)O |
Other CAS RN |
20320-39-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



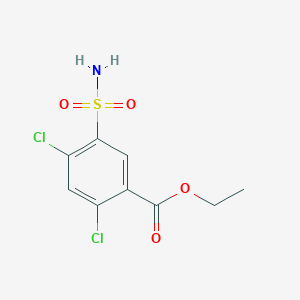
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
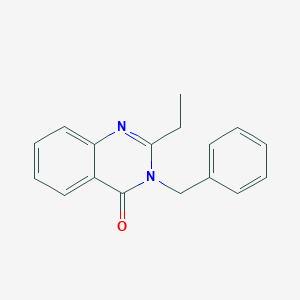

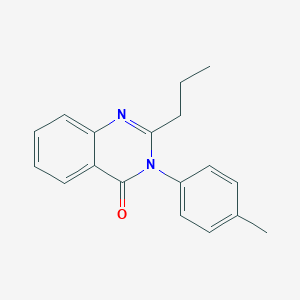


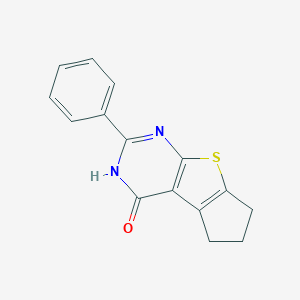

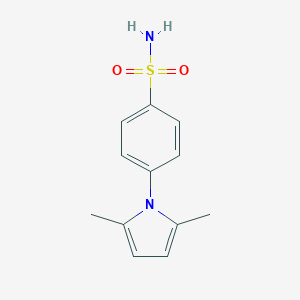

![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)